molecular formula C10H8N2O3 B8308684 4-Methoxy-3-nitroisoquinoline

4-Methoxy-3-nitroisoquinoline

Cat. No.: B8308684
M. Wt: 204.18 g/mol
InChI Key: DJKGFUXNQJNUAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-3-nitroisoquinoline is a heterocyclic aromatic compound featuring an isoquinoline core substituted with a methoxy group at position 4 and a nitro group at position 3.

Synthetic routes to analogous nitro- and methoxy-substituted isoquinolines often involve palladium-catalyzed cross-coupling reactions. For example, PdCl₂(PPh₃)₂ and PCy₃ catalysts are employed in coupling aryl boronic acids with amino-substituted precursors under basic conditions (e.g., K₂CO₃ in DMF) .

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

4-methoxy-3-nitroisoquinoline

InChI

InChI=1S/C10H8N2O3/c1-15-9-8-5-3-2-4-7(8)6-11-10(9)12(13)14/h2-6H,1H3

InChI Key

DJKGFUXNQJNUAK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC2=CC=CC=C21)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of 4-methoxy-3-nitroisoquinoline include:

Compound Name CAS No. Substituents (Position) Key Differences vs. Target Compound
6-Methoxy-3-methylisoquinoline 14446-31-2 Methoxy (C6), methyl (C3) Methyl (electron-donating) vs. nitro (electron-withdrawing) at C3; methoxy at C6 instead of C4
5-Methoxyisoquinoline hydrochloride 1418117-87-9 Methoxy (C5), HCl salt Methoxy at C5; protonated amine (solubility/stability differences)
1-(4-Methoxy-2-nitrobenzyl)isoquinoline (Ig) N/A Nitro (benzyl C2), methoxy (benzyl C4) Nitro and methoxy on benzyl sidechain, not the isoquinoline core

Impact of Substituent Position and Type :

  • Electron Effects: The nitro group at C3 in this compound reduces electron density at the isoquinoline core, enhancing electrophilic substitution resistance compared to methyl-substituted analogs (e.g., 6-methoxy-3-methylisoquinoline) .
  • Solubility: Protonated forms (e.g., 5-methoxyisoquinoline hydrochloride) exhibit higher aqueous solubility than neutral nitro derivatives .
  • Synthetic Flexibility : Nitro groups facilitate further functionalization (e.g., reduction to amines), whereas methyl or methoxy groups are less reactive .
Physical and Chemical Properties
  • Melting Points: While direct data for this compound is unavailable, structurally related compounds like 4k (melting point 223–225°C) suggest that nitro substitution increases melting points compared to non-nitro analogs due to stronger intermolecular interactions .
  • Reactivity : The nitro group at C3 may direct further substitutions to electron-rich positions (e.g., C5 or C8), whereas methyl or methoxy groups at C3 or C6 favor different regioselectivity .

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